Testosterone enanthate

Overview

Description

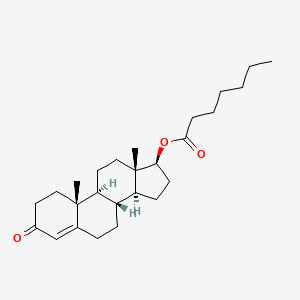

Testosterone enanthate (TE) is a synthetic ester derivative of testosterone, characterized by a seven-carbon fatty acid ester chain attached to the 17β-hydroxyl group of testosterone . This modification prolongs its release into systemic circulation, granting it a half-life of approximately 4–5 days when administered intramuscularly (IM) . TE crystallizes in the monoclinic P21 space group, with intermolecular interactions stabilizing its structure via C-H···O bonding . Clinically, TE is used for androgen replacement therapy in hypogonadal men, management of advanced cancer-related symptoms, and off-label for athletic performance enhancement .

Preparation Methods

The synthesis of testosterone enanthate involves several chemical steps:

Reduction and Hydrolysis: The etherate is then reduced using sodium borohydride or potassium borohydride in methanol, followed by hydrolysis with hydrochloric acid and sodium hydroxide to produce testosterone.

Halogenation: Finally, testosterone is reacted with heptanoyl chloride in the presence of benzene and pyridine to form this compound.

Industrial production methods typically involve similar steps but are optimized for higher yields and purity. The use of advanced purification techniques ensures the removal of impurities and side products, resulting in a high-quality final product .

Chemical Reactions Analysis

Testosterone enanthate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form androstenedione and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to testosterone or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Testosterone enanthate has a wide range of scientific research applications:

Mechanism of Action

Testosterone enanthate exerts its effects by acting as an agonist of the androgen receptor (AR). Upon administration, the enanthate ester is hydrolyzed, releasing free testosterone into the bloodstream. Testosterone then binds to the androgen receptor, leading to the activation of gene transcription and protein synthesis. This results in various physiological effects, including increased muscle mass, bone density, and red blood cell production .

Comparison with Similar Compounds

Comparison with Testosterone Undecanoate

Pharmacokinetics and Dosing Frequency

Testosterone undecanoate (TU) features an 11-carbon ester chain, conferring a longer half-life (~34 days) compared to TE . In hypogonadal men, a single 1,000 mg IM TU injection maintains physiological testosterone levels for 10–14 weeks, whereas TE requires biweekly 250 mg injections .

Comparison with Testosterone Cypionate

Structural and Pharmacokinetic Similarities

Testosterone cypionate (TC) differs from TE by an eight-carbon ester chain, resulting in a marginally longer half-life (~8 days vs. 5 days) . Both esters exhibit comparable bioavailability and aromatization rates to estradiol and dihydrotestosterone (DHT) when administered SC or IM .

Clinical Use and Anecdotal Differences

TC and TE are used interchangeably in hormone replacement therapy (HRT) at equivalent doses (50–600 mg/week) .

Comparison with Sustanon (Testosterone Blend)

Composition and Pharmacokinetics

Sustanon® is a blend of four testosterone esters: propionate (short-acting), phenylpropionate/isocaproate (medium-acting), and decanoate (long-acting). This combination provides rapid onset and sustained release over 3–4 weeks .

Comparison with 19-Nortestosterone Esters

Contraceptive Use

19-Nortestosterone hexoxyphenylpropionate, a synthetic androgen, induced azoospermia in men with triweekly injections, mirroring TE’s efficacy but allowing longer intervals between doses . However, its synthetic nature and lack of long-term safety data led to preference for natural testosterone esters like TU .

Hepatotoxicity

However, high-dose TE (80 mg/kg/week in rats) disrupts hepatic pro-oxidant/antioxidant balance, suggesting dose-dependent liver stress .

Estrogenic and Androgenic Effects

TE, TU, and TC similarly elevate serum DHT and estradiol, with SC administration producing stable levels and fewer fluctuations . Androgenic side effects (acne, alopecia) are comparable across esters .

Biological Activity

Testosterone enanthate is a synthetic derivative of testosterone, primarily used in hormone replacement therapy for males with testosterone deficiency. Its biological activity encompasses a range of physiological effects, including androgenic, anabolic, and metabolic actions. This article delves into the mechanisms of action, pharmacokinetics, clinical implications, and side effects associated with this compound, supported by diverse research findings.

This compound exerts its effects primarily through two mechanisms:

- Androgen Receptor Activation : Testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to androgen receptors (AR) in target tissues. The hormone-receptor complex translocates to the nucleus, where it influences gene transcription related to male sexual characteristics and muscle growth .

- Conversion to Estradiol : Testosterone can also be aromatized to estradiol, which activates estrogen receptors and contributes to various physiological processes, including bone density maintenance and fat distribution .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Following intramuscular injection, testosterone levels peak significantly within 24 hours, reaching up to 1200 ng/dL. Levels remain elevated for 3-5 days before gradually declining .

- Distribution : The volume of distribution is approximately 1 L/kg, with about 98% of circulating testosterone bound to sex hormone-binding globulin (SHBG) and albumin .

- Metabolism : this compound is metabolized primarily in the liver to DHT and estradiol through enzymatic pathways involving 5α-reductase .

- Elimination : The half-life of this compound varies based on administration frequency but generally allows for sustained release over several days.

Case Studies and Trials

A variety of studies have documented the effects of this compound on different populations:

- A contraceptive trial involving 271 healthy men showed that administration of 200 mg this compound weekly resulted in significant increases in body weight (5% after one year), hemoglobin levels (7.6% increase), and reductions in testicular volume (26.2% decrease). Side effects included acne (80 cases) and gynecomastia (24 cases) but were reversible within six months post-treatment .

- Another study demonstrated that subcutaneous administration of this compound restored normal testosterone levels in hypogonadal men without significant adverse events. The pharmacokinetic profile showed dose-proportionality with stable serum testosterone concentrations .

Data Table: Summary of Key Findings

| Study/Trial | Population | Dosage | Key Findings | Side Effects |

|---|---|---|---|---|

| Contraceptive Trial | 271 healthy men | 200 mg/week | Increased body weight (+5%), hemoglobin (+7.6%), decreased testicular volume (-26.2%) | Acne, gynecomastia |

| Subcutaneous Administration | Hypogonadal men | Varies | Restored normal T levels; stable PK profile | Minimal adverse events |

| Strength Training Study | Young men | 3.5 mg/kg/week | Significant increase in strength by week 6 | None reported |

Side Effects and Considerations

While this compound is effective for treating low testosterone levels, it is associated with several side effects:

- Common Side Effects : Acne, weight gain, fatigue, and painful injections are frequently reported .

- Serious Concerns : Gynecomastia and prostate issues have been observed but are typically reversible upon cessation of treatment .

- Metabolic Effects : this compound can lead to alterations in lipid profiles; notably, high-density lipoprotein (HDL) cholesterol may decrease by 14-18% in certain populations .

Q & A

Basic Research Question

Q. What analytical methods are recommended for quantifying Testosterone Enanthate in biological samples, and how do researchers validate their accuracy?

Methodological Answer: Liquid chromatography (HPLC or LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. For validation:

- Sample Preparation: Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/serum .

- Chromatographic Conditions: Employ a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) and UV detection at 240 nm .

- Validation Parameters: Assess linearity (5–500 ng/mL), intra-/inter-day precision (<15% RSD), recovery (>85%), and stability under storage conditions .

Advanced Research Question

Q. How can structural analogs of this compound (e.g., δ6-Testosterone Enanthate) be differentiated in forensic analyses?

Methodological Answer:

- Mass Spectrometry (MS): Use fragmentation patterns (e.g., m/z 400.59 for this compound vs. m/z shifts in δ6 or 6β analogs due to isotopic labeling or positional isomerism) .

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts in the ester chain (δ 4.0–4.2 ppm for enanthate protons) and steroidal backbone (δ 5.3 ppm for C4-C5 double bond in δ6 analogs) .

- Reference Standards: Cross-validate against certified analogs (purity >98%) with batch-specific COA and SDS documentation .

Basic Research Question

Q. What are the pharmacokinetic considerations when designing studies on this compound’s anabolic effects?

Methodological Answer:

- Ester Hydrolysis: Monitor enzymatic cleavage by esterases in plasma, which releases free testosterone. Use radiolabeled (³H/¹⁴C) this compound to track metabolites .

- Half-Life Estimation: Conduct serial blood sampling over 7–10 days post-injection (t½ ≈ 4–5 days in humans) .

- Dose-Response Modeling: Apply non-linear mixed-effects models (NONMEM) to correlate AUC with muscle hypertrophy in preclinical models .

Advanced Research Question

Q. How do researchers resolve contradictions in lipid profile data (e.g., LDL/HDL changes) across this compound studies?

Methodological Answer:

- Study Design: Stratify cohorts by baseline lipid levels, age, and androgen receptor polymorphism status to control confounding variables .

- Mechanistic Analysis: Measure hepatic lipase activity and LDL receptor expression in cell lines treated with this compound (0.1–10 µM) .

- Meta-Analysis: Pool data from trials using fixed/random-effects models to assess heterogeneity (I² statistic) and publication bias (Egger’s test) .

Basic Research Question

Q. What regulatory compliance steps are required for handling this compound in research laboratories?

Methodological Answer:

- Schedule III Compliance: Maintain DEA registration for procurement/storage. Document chain-of-custody logs for forensic applications .

- Quality Control: Use reference standards with validated COA (e.g., USP/EP monographs) and ensure storage at ≤30°C in light-resistant containers .

- Waste Disposal: Follow EPA guidelines for steroid disposal (incineration at >1,000°C) to prevent environmental contamination .

Advanced Research Question

Q. What experimental strategies optimize the synthesis of high-purity this compound for pharmacological studies?

Methodological Answer:

- Esterification Protocol: React testosterone with enanthoyl chloride in anhydrous pyridine (1:1.2 molar ratio) at 60°C for 6 hours .

- Purification: Use silica gel chromatography (hexane:ethyl acetate, 8:2) followed by recrystallization in ethanol to achieve >99% purity .

- Impurity Profiling: Quantify residual solvents (e.g., pyridine) via GC-MS and hydrolytic byproducts (e.g., free testosterone) via LC-UV .

Basic Research Question

Q. How do researchers address ethical challenges in human trials involving this compound?

Methodological Answer:

- Informed Consent: Disclose risks (e.g., cardiovascular events, erythrocytosis) and monitor participants via DSMBs (Data Safety Monitoring Boards) .

- Dose Escalation: Use adaptive trial designs (e.g., 3+3 method) to minimize adverse effects in Phase I studies .

- Ethics Review: Submit protocols to IRBs with justification for testosterone thresholds (e.g., <300 ng/dL for hypogonadism studies) .

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016540 | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

315-37-7 | |

| Record name | Testosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34-39ºC, 36 - 37.5 °C | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.